Solriamfetol hydrochloride

Description

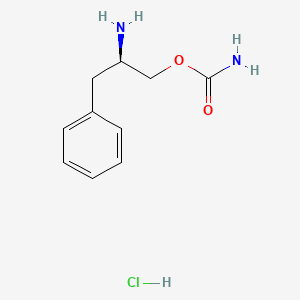

Structure

3D Structure of Parent

Properties

CAS No. |

178429-65-7 |

|---|---|

Molecular Formula |

C10H15ClN2O2 |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |

InChI Key |

KAOVAAHCFNYXNJ-SBSPUUFOSA-N |

SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R228060; R-228060; R 228060; JZP-110; JZP 110; JZP110; ADX-N-05; ARL-N 05; SKL-N-05; YKP-10A; ADXN-05; ARLN-05; SKLN-05; Solriamfetol. Solriamfetol hydrochloride; Sunosi |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Wakefulness: A Technical Guide to the CNS Mechanism of Action of Solriamfetol Hydrochloride

This guide provides an in-depth exploration of the central nervous system (CNS) mechanism of action of solriamfetol hydrochloride, a novel wake-promoting agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core pharmacology, experimental validation, and neurobiological context of solriamfetol's effects. We will delve into the specific molecular interactions, the experimental methodologies used to elucidate them, and the broader neuronal circuits that are modulated to promote wakefulness.

Introduction: The Clinical Imperative for a Targeted Wake-Promoting Agent

Excessive daytime sleepiness (EDS) is a debilitating symptom of several sleep disorders, most notably narcolepsy and obstructive sleep apnea (OSA).[1][2] Narcolepsy is a chronic neurological condition characterized by the brain's inability to regulate sleep-wake cycles normally, often resulting from a deficiency of the neuropeptide orexin (hypocretin).[3] OSA is a condition marked by repeated episodes of upper airway collapse during sleep, leading to fragmented sleep and intermittent hypoxia.[4] Both conditions result in profound EDS, which can significantly impair cognitive function, daily activities, and overall quality of life.[5][6]

The development of wake-promoting agents has sought to address the neurochemical imbalances that contribute to EDS. A key strategy has been the modulation of monoaminergic systems, particularly those involving dopamine (DA) and norepinephrine (NE), which are known to play crucial roles in maintaining arousal and alertness.[7][8] this compound emerged from a rational drug design approach aimed at selectively targeting the reuptake mechanisms of these key neurotransmitters.

Core Mechanism of Action: A Selective Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)

Solriamfetol's primary mechanism of action in the CNS is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[9] By blocking these transporters, solriamfetol increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling in key brain regions associated with wakefulness.[6][9]

Unlike traditional stimulants such as amphetamines, solriamfetol does not induce the release of monoamines from presynaptic vesicles and has no significant action on vesicular monoamine transporters (VMAT).[5] This distinction is crucial as it may contribute to a different pharmacological profile, potentially with a lower risk of certain adverse effects associated with stimulant-induced monoamine release.

Molecular Binding and Reuptake Inhibition Profile

The affinity and potency of solriamfetol for monoamine transporters have been quantified through rigorous in vitro studies. These experiments are fundamental to understanding the drug's selectivity and therapeutic window.

Data Presentation: Solriamfetol's In Vitro Binding Affinity (Ki) and Reuptake Inhibition (IC50)

| Transporter | Binding Affinity (Ki) | Reuptake Inhibition (IC50) | Source |

| Dopamine Transporter (DAT) | 14.2 µM | 2.9 µM | FDA Prescribing Information |

| Norepinephrine Transporter (NET) | 3.7 µM | 4.4 µM | FDA Prescribing Information |

| Serotonin Transporter (SERT) | 81.5 µM | > 100 µM | FDA Prescribing Information |

Table 1: This table summarizes the in vitro binding affinity (Ki) and reuptake inhibition (IC50) values of solriamfetol for the human dopamine, norepinephrine, and serotonin transporters. The lower Ki and IC50 values for DAT and NET indicate a higher affinity and potency for these transporters compared to SERT, highlighting its selectivity.

The data clearly demonstrates that solriamfetol is a potent inhibitor of both DAT and NET, with significantly weaker activity at the serotonin transporter (SERT). This dual-action mechanism is believed to be the cornerstone of its wake-promoting effects.

Experimental Validation: Methodologies for Characterizing Transporter Interaction

The determination of solriamfetol's binding affinity and reuptake inhibition potency relies on well-established in vitro assays. Understanding these methodologies is critical for interpreting the pharmacological data and for the development of future compounds.

Radioligand Binding Assays

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a drug for its target receptor or transporter. The choice of a specific radioligand is critical; it must have high affinity and selectivity for the target to ensure that the measured binding is specific. The use of cell lines stably expressing the human transporters (e.g., HEK 293 cells) allows for a clean and reproducible system to study these interactions without the confounding variables of a more complex biological environment like brain tissue homogenates.

Experimental Protocol: Radioligand Binding Assay for DAT and NET

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured to near confluence.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes containing the transporters. The pellet is washed and resuspended in a binding buffer.[10]

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed amount of the prepared cell membranes.

-

A specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET) at a concentration near its Kd value.

-

Varying concentrations of the unlabeled test compound (solriamfetol).

-

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.[10]

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Caption: Workflow for a typical radioligand binding assay.

In Vitro Reuptake Assays

Causality Behind Experimental Choices: While binding assays measure the affinity of a drug for a transporter, reuptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport. These assays use a radiolabeled form of the natural substrate (e.g., [3H]dopamine or [3H]norepinephrine) to directly measure the transporter's activity. This provides a more direct measure of the drug's potency in a physiological context.

Experimental Protocol: In Vitro Reuptake Assay for DAT and NET

-

Cell Culture:

-

HEK 293 cells stably expressing hDAT or hNET are seeded in 96-well plates and grown to confluency.[11]

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated with varying concentrations of the test compound (solriamfetol) or a reference inhibitor.

-

The reuptake reaction is initiated by adding a mixture of unlabeled and radiolabeled substrate (e.g., [3H]dopamine for DAT or [3H]norepinephrine for NET).[12]

-

The incubation is carried out for a short period (e.g., 1-3 minutes) at room temperature to measure the initial rate of uptake.[11]

-

-

Termination and Lysis:

-

The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

-

The cells are then lysed to release the intracellular contents, including the transported radiolabeled substrate.[12]

-

-

Quantification and Analysis:

-

The amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

The data are analyzed to determine the concentration of solriamfetol that inhibits 50% of the specific uptake (IC50).[13]

-

Caption: Step-by-step workflow for an in vitro reuptake assay.

Downstream Signaling and Neuronal Circuits of Wakefulness

The increased synaptic concentrations of dopamine and norepinephrine resulting from solriamfetol's action on DAT and NET modulate the activity of critical neuronal circuits that regulate wakefulness and arousal.

Key Brain Regions and Neurotransmitter Systems

-

Ventral Tegmental Area (VTA): A key hub for dopaminergic neurons, the VTA plays a significant role in motivation, reward, and arousal.[14][15] Activation of VTA dopamine neurons promotes wakefulness.[16]

-

Locus Coeruleus (LC): The principal site of norepinephrine synthesis in the brain, the LC projects widely throughout the CNS and is a critical component of the ascending arousal system.[17][18] The firing rate of LC neurons is highest during wakefulness.[17]

By enhancing dopaminergic signaling in pathways originating from the VTA and noradrenergic signaling from the LC, solriamfetol is thought to bolster the activity of these pro-arousal systems.

Postsynaptic Receptor Signaling Cascades

The elevated levels of dopamine and norepinephrine in the synapse activate postsynaptic receptors, leading to downstream signaling cascades that ultimately alter neuronal excitability and promote wakefulness.

-

Dopamine Receptors:

-

D1-like receptors (D1 and D5): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[19][20] This pathway can modulate ion channel activity to increase neuronal excitability.

-

D2-like receptors (D2, D3, and D4): Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[21] They can also modulate ion channels through Gβγ subunits.[19]

-

-

Norepinephrine (Adrenergic) Receptors:

-

α1-receptors: Coupled to Gq proteins, their activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC).[22]

-

β1-receptors: Coupled to Gs proteins, their activation, similar to D1-like receptors, stimulates the adenylyl cyclase/cAMP/PKA pathway.[23]

-

Caption: Simplified overview of dopamine and norepinephrine signaling pathways.

Conclusion: A Targeted Approach to Promoting Wakefulness

This compound represents a significant advancement in the pharmacological management of excessive daytime sleepiness. Its targeted mechanism as a dopamine and norepinephrine reuptake inhibitor provides a focused approach to enhancing the activity of key arousal-promoting neurotransmitter systems in the CNS. The in-depth characterization of its binding and reuptake inhibition profile through rigorous in vitro assays has provided a solid foundation for its clinical development and application. By understanding the intricate molecular interactions, the experimental methodologies used to define them, and the downstream neurobiological consequences, researchers and clinicians can better appreciate the therapeutic potential of solriamfetol and continue to advance the field of sleep medicine.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Nedeľcheva, M., Polyak, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]

-

Saha, K., & Sen, N. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). bio-protocol, 7(23), e2642. [Link]

- Sansone, R. A., & Sansone, L. A. (2014). A Practical Approach to Excessive Daytime Sleepiness: A Focused Review. Innovations in clinical neuroscience, 11(9-10), 39.

-

Sansa, G., Iranzo, A., & Santamaria, J. (2010). Obstructive sleep apnea in narcolepsy. Sleep medicine, 11(1), 93-95. [Link]

-

Benarroch, E. E. (2024). Comorbidity of obstructive sleep apnea and narcolepsy: A challenging diagnosis and complex management. Sleep Science and Practice, 8(1), 1-8. [Link]

-

Hypersomnia Foundation. (n.d.). norepinephrine-dopamine reuptake inhibitor [NDRI]. Retrieved from [Link]

-

O'Donnell, J., & Mitchell, A. S. (2022). Importance of the locus coeruleus-norepinephrine system in sleep-wake regulation: implications for aging and Alzheimer's disease. Neural Regeneration Research, 17(1), 66. [Link]

-

U.S. Food and Drug Administration. (2019). SUNOSI (solriamfetol) Prescribing Information. [Link]

-

Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE (2) C cells. Journal of neuroscience methods, 307, 1-9. [Link]

-

Perreault, M. L., Hasbi, A., Al-ma'amary, A., Fan, T., George, S. R., & O'Dowd, B. F. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and cellular neurosciences, 47(2), 73-80. [Link]

-

Gannon, M., & Salm, A. K. (2016). Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes. Journal of neurochemistry, 138(3), 415-426. [Link]

-

de la Herrán-Arita, A. K., & Drucker-Colín, R. (2020). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus, 12(8), e9592. [Link]

-

Williams, B., & Torka, P. (2023). Beta 1 Receptors. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Anaclet, C., & Fuller, P. M. (2017). A Century Searching for the Neurons Necessary for Wakefulness. Frontiers in neurology, 8, 497. [Link]

-

Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-21). Humana Press, New York, NY. [Link]

-

Wikipedia contributors. (2024, January 15). Methylphenidate. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Zhang, Y., & Li, Y. (2025). Case Report: Narcolepsy patients masked behind obstructive sleep apnea syndrome (OSAS): report of 2 cases and literature review. Frontiers in Neurology, 16, 1380584. [Link]

-

Neve, K. A., & Seamans, J. K. (2023). Biochemistry, Dopamine Receptors. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Wikipedia contributors. (2024, January 10). Adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptors and signal transduction, 24(3), 165-205. [Link]

-

U.S. Food and Drug Administration. (2018). NDA 211230: Solriamfetol - Pharmacology/Toxicology Review. [Link]

-

Berridge, C. W. (2022). When the Locus Coeruleus Speaks Up in Sleep: Recent Insights, Emerging Perspectives. Clocks & Sleep, 4(2), 238-249. [Link]

-

Li, Y., & Liu, J. (2019). Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy. Expert review of clinical pharmacology, 12(8), 737-743. [Link]

-

BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

-

Harvard Medical School Division of Sleep Medicine. (n.d.). Medications. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 29). Dopamine receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Scammell, T. E., & Saper, C. B. (2023). Narcolepsy—A Neuropathological Obscure Sleep Disorder: A Narrative Review of Current Literature. International Journal of Molecular Sciences, 24(13), 10816. [Link]

-

Atzori, G., & Ponzoni, L. (2018). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in pharmacology, 9, 1051. [Link]

-

INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

-

Dr. Oracle. (2025, April 30). Can obstructive sleep apnea (OSA) cause narcolepsy?. Retrieved from [Link]

-

Oxford Academic. (2022). 0756 Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. SLEEP, 45(Supplement_1), A333-A334. [Link]

-

Valdiglesias, V., & Pásaro, E. (2011). The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage. Basic & clinical pharmacology & toxicology, 109(3), 157-163. [Link]

-

Yu, X., Li, W., Ma, Y., Tossell, K., Harris, J. J., Harding, E. C., ... & Franks, N. P. (2017). Activation of the ventral tegmental area increased wakefulness in mice. eLife, 6, e22523. [Link]

-

ResearchGate. (n.d.). Arousal centers in the brain Wakefulness is regulated by arousal.... Retrieved from [Link]

-

ResearchGate. (n.d.). Norepinephrine: Adrenergic Receptors. Retrieved from [Link]

Sources

- 1. Obstructive sleep apnea in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excessive daytime sleepiness in sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Comorbidity of obstructive sleep apnea and narcolepsy: A challenging diagnosis and complex management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hypersomniafoundation.org [hypersomniafoundation.org]

- 8. Medications | Sleep Medicine [sleep.hms.harvard.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Century Searching for the Neurons Necessary for Wakefulness [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Activation of the ventral tegmental area increased wakefulness in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Importance of the locus coeruleus-norepinephrine system in sleep-wake regulation: implications for aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Dopamine D1-Like Receptor Family Signaling Pathways [rndsystems.com]

- 21. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacology of Solriamfetol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solriamfetol hydrochloride is a novel wake-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA).[1][2] This guide provides a comprehensive technical overview of its preclinical pharmacology, detailing the experimental methodologies and key findings that elucidated its mechanism of action, efficacy, and safety profile. Solriamfetol is distinguished as a dopamine and norepinephrine reuptake inhibitor (DNRI) with a unique pharmacological profile that differentiates it from traditional stimulants.[3][4]

Unraveling the Mechanism of Action

The foundational principle of solriamfetol's therapeutic effect lies in its ability to modulate the levels of key neurotransmitters in the brain.[3] Specifically, it acts as a DNRI, increasing the extracellular concentrations of dopamine and norepinephrine, which are crucial for maintaining wakefulness.[1][3]

Receptor Binding and Functional Assays: Pinpointing the Molecular Targets

The initial characterization of solriamfetol involved a series of in vitro studies to determine its binding affinity and functional activity at various neurotransmitter transporters and receptors.

Key Findings:

-

Solriamfetol demonstrates a notable affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6]

-

It has a significantly lower affinity for the serotonin transporter (SERT), indicating a selective mechanism of action.[1][5]

-

Crucially, solriamfetol shows no significant binding to a wide range of other receptors, including those for serotonin, GABA, adenosine, histamine, and acetylcholine, minimizing the potential for off-target effects.[1][6]

Table 1: Solriamfetol Receptor Binding and Reuptake Inhibition Data

| Target | Binding Affinity (Kᵢ, μM) | Reuptake Inhibition (IC₅₀, μM) |

|---|---|---|

| Dopamine Transporter (DAT) | 14.2[5][6] | 2.9[1][6] |

| Norepinephrine Transporter (NET) | 3.7[5][6] | 4.4[1][6] |

| Serotonin Transporter (SERT) | 81.5[5][6] | >100[5][6] |

Experimental Protocol: In Vitro Receptor Binding and Reuptake Assays

A standard methodology to determine these values involves:

-

Membrane Preparation: Isolation of cell membranes expressing the target transporters (DAT, NET, SERT) from cell lines or animal brain tissue.

-

Radioligand Binding: Incubation of the membranes with a specific radiolabeled ligand in the presence of varying concentrations of solriamfetol.

-

Quantification: Measurement of the displacement of the radioligand by solriamfetol to calculate the binding affinity (Kᵢ).

-

Functional Reuptake Assay: Measurement of the inhibition of radiolabeled dopamine or norepinephrine uptake into cells expressing the respective transporters to determine the functional potency (IC₅₀).

A Novel Aspect: TAAR1 Agonism

Recent preclinical studies have revealed an additional potential mechanism of action for solriamfetol: agonist activity at the trace amine-associated receptor 1 (TAAR1).[5][7][8] TAAR1 agonists are known to modulate monoamine transmission and have shown wake-promoting effects in preclinical models.[7][8] This TAAR1 activity may contribute to the overall therapeutic profile of solriamfetol and further differentiates it from other wake-promoting agents like modafinil.[8][9]

Diagram 1: Solriamfetol's Dual Mechanism of Action

Caption: Solriamfetol inhibits dopamine and norepinephrine reuptake and activates TAAR1.

In Vivo Efficacy: Preclinical Models of Sleep Disorders

The wake-promoting effects of solriamfetol were rigorously evaluated in established animal models of narcolepsy and conditions mimicking the sleep fragmentation seen in OSA.

Animal Models of Narcolepsy

Genetically engineered rodent models, such as those with deficiencies in the orexin (hypocretin) system, are instrumental in studying narcolepsy.[10][11] These models exhibit key symptoms of the human disorder, including excessive daytime sleepiness and cataplexy.[10]

Experimental Protocol: Assessing Wakefulness in Rodent Models

-

Electrode Implantation: Surgical implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes to monitor brain activity and muscle tone.

-

Habituation: Acclimation of the animals to the recording environment.

-

Baseline Recording: Continuous 24-hour recording to establish baseline sleep-wake patterns.

-

Drug Administration: Oral or intraperitoneal administration of solriamfetol or a vehicle control.

-

Post-Dosing Analysis: Quantification of time spent in wakefulness, non-REM sleep, and REM sleep.

Studies in these models consistently demonstrated that solriamfetol produces a dose-dependent increase in wakefulness.[12]

Models of Sleep Fragmentation

To model the disrupted sleep characteristic of OSA, researchers utilize protocols of chronic sleep fragmentation in rodents.[13] These models are valuable for assessing a compound's ability to improve wakefulness and cognitive function impaired by poor sleep quality.[13][14] In such models, solriamfetol has been shown to ameliorate excessive sleepiness and improve performance on cognitive tasks.[13][14]

Diagram 2: Experimental Workflow for In Vivo Assessment

Caption: A typical workflow for preclinical evaluation of solriamfetol's efficacy.

Pharmacokinetics and Safety Pharmacology

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effects on vital organ systems, is paramount in preclinical development.

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal species are essential to determine key parameters that guide dose selection for further studies.

Table 2: Representative Pharmacokinetic Profile of Solriamfetol

| Parameter | Observation in Preclinical Species | Human Pharmacokinetics |

|---|---|---|

| Absorption | Rapidly absorbed with moderate to high oral bioavailability (72-100%).[15] | Readily absorbed (95% bioavailability) with peak plasma concentrations reached in about 2 hours.[5][16] |

| Distribution | Low plasma protein binding (~8-13%).[15] Extensively distributed into tissues, including the brain.[15] | Low plasma protein binding (13.3-19.4%).[1][17] Apparent volume of distribution is approximately 199-200 L.[1][18] |

| Metabolism | Minimally metabolized.[17][18] | Minimally metabolized, with less than 1% recovered as the inactive N-acetylsolriamfetol metabolite.[18] |

| Excretion | Primarily excreted unchanged in the urine.[19] | Approximately 95% of the dose is excreted unchanged in the urine.[5][18] |

| Half-life | Varies by species. | Approximately 7.1 hours.[5][17] |

Safety Pharmacology

Preclinical safety pharmacology studies are designed to identify potential adverse effects on major physiological systems. For solriamfetol, these studies focused on the cardiovascular, respiratory, and central nervous systems.[18] The results indicated no adverse effects at clinically relevant doses, with only slight, transient increases in heart rate, blood pressure, and locomotor activity observed at higher exposures.[18] These findings were crucial for establishing a preliminary safety profile before moving into human clinical trials.

Conclusion

The preclinical pharmacological profile of solriamfetol firmly establishes it as a selective dopamine and norepinephrine reuptake inhibitor with potent wake-promoting properties. Its unique mechanism, which may also involve TAAR1 agonism, distinguishes it from other stimulants. The comprehensive in vitro and in vivo studies have provided a solid scientific foundation for its successful clinical development and subsequent approval for the treatment of excessive daytime sleepiness in narcolepsy and obstructive sleep apnea. This guide has outlined the core experimental frameworks and key data that underpin our current understanding of solriamfetol's pharmacology, offering valuable insights for the research and drug development community.

References

-

A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. National Center for Biotechnology Information.[Link]

-

Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion (P4-13.005). Neurology.[Link]

-

Solriamfetol. Wikipedia.[Link]

-

Solriamfetol: Uses, Dosage, Side Effects, Warnings. Drugs.com.[Link]

-

Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. SLEEP | Oxford Academic.[Link]

-

What is the mechanism of this compound? Patsnap Synapse.[Link]

-

Solriamfetol (Sunosi): Another Option for the Treatment of Adult ADHD? The Carlat Report.[Link]

-

Solriamfetol for treating excessive daytime sleepiness caused by narcolepsy. GP Notebook.[Link]

-

norepinephrine-dopamine reuptake inhibitor [NDRI]. Hypersomnia Foundation.[Link]

-

Prescribing Information | SUNOSI® (solriamfetol). Jazz Pharmaceuticals.[Link]

-

FDA Joint Supervisory Review of Solriamfetol. U.S. Food and Drug Administration.[Link]

-

FDA Pharmacology Review of Solriamfetol. U.S. Food and Drug Administration.[Link]

-

solriamfetol. Drug Central.[Link]

-

Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. ResearchGate.[Link]

-

Post-marketing safety of solriamfetol: A retrospective pharmacovigilance study based on the us food and drug administration adverse event reporting system. PLOS ONE.[Link]

-

Post-marketing safety of solriamfetol: A retrospective pharmacovigilance study based on the us food and drug administration adverse event reporting system. National Center for Biotechnology Information.[Link]

-

Solriamfetol Improves Cognitive Performance in Preclinical Models of Sleep Apnea and in a Randomized Placebo-controlled Study of Sleep Apnea Participants (SHARP). Neurology.[Link]

-

Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. ResearchGate.[Link]

-

A Randomized, Double-Blind, Placebo- and Positive-Controlled, 4-Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants. National Center for Biotechnology Information.[Link]

-

Solriamfetol Monograph for Professionals. Drugs.com.[Link]

-

FDA Office of Clinical Pharmacology Review of Solriamfetol. U.S. Food and Drug Administration.[Link]

-

FDA Approves Solriamfetol for Treatment of Excessive Daytime Sleepiness. Practical Neurology.[Link]

-

FDA Accepts Solriamfetol Application for Excessive Sleepiness. NeurologyLive.[Link]

-

Solriamfetol enhances alertness and cognitive performance in mice. bioRxiv.[Link]

-

Animal Models of Narcolepsy. National Center for Biotechnology Information.[Link]

-

FDA Controlled Substance Staff Review of Solriamfetol. U.S. Food and Drug Administration.[Link]

-

Jazz Pharmaceuticals Announces U.S. FDA Approval of Sunosi™ (solriamfetol) for Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea. PR Newswire.[Link]

-

Animal models of narcolepsy. National Center for Biotechnology Information.[Link]

-

Solriamfetol for Excessive Sleepiness in Narcolepsy and Obstructive Sleep Apnea. National Center for Biotechnology Information.[Link]

-

Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies. MDPI.[Link]

-

(PDF) Solriamfetol enhances alertness and cognitive performance in mice. ResearchGate.[Link]

-

Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice. National Center for Biotechnology Information.[Link]

-

Solriamfetol for Excessive Sleepiness in Narcolepsy and Obstructive Sleep Apnea: Effect Sizes and Numbers Needed to Treat or Harm. ResearchGate.[Link]

-

Effects of Solriamfetol on Cognition in Participants with Cognitive Impairment Associated with Excessive Daytime Sleepiness in Obstructive Sleep Apnea: SHARP Study Results. HMP Global Learning Network.[Link]

Sources

- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Solriamfetol (Sunosi): Another Option for the Treatment of Adult ADHD? - MGH Psychiatry News [mghpsychnews.org]

- 5. Solriamfetol - Wikipedia [en.wikipedia.org]

- 6. sunosi.com [sunosi.com]

- 7. neurology.org [neurology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Solriamfetol Monograph for Professionals - Drugs.com [drugs.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. A Randomized, Double‐Blind, Placebo‐ and Positive‐Controlled, 4‐Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

Solriamfetol hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Solriamfetol Hydrochloride

Introduction

This compound, marketed under the brand name Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adult patients with narcolepsy or obstructive sleep apnea (OSA).[1][2] Chemically designated as [(2R)-2-amino-3-phenylpropyl] carbamate, monohydrochloride, solriamfetol represents a significant therapeutic advancement due to its distinct pharmacological profile.[2] It is classified as a dopamine and norepinephrine reuptake inhibitor (DNRI).[3][4]

This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and analytical characterization of this compound. It is designed to serve as a core resource for professionals engaged in pharmaceutical research and development, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Mechanism of Action: A Dual-Inhibitor Profile

The primary mechanism of action of solriamfetol is its function as a dual dopamine and norepinephrine reuptake inhibitor.[4][5] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these crucial neurotransmitters from the synaptic cleft.[1][6] This action leads to increased extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission in brain pathways that regulate wakefulness.[4][5][6]

Key binding affinities and inhibitory concentrations are:

-

Dopamine Transporter (DAT): Binds with a Kᵢ of 14.2 μM and inhibits reuptake with an IC₅₀ of 2.9 μM.[1]

-

Norepinephrine Transporter (NET): Binds with a Kᵢ of 3.7 μM and inhibits reuptake with an IC₅₀ of 4.4 μM.[1]

A critical distinction from traditional stimulants like amphetamines is that solriamfetol does not induce the release of monoamines.[6][7] This selective reuptake inhibition, without promoting neurotransmitter release, is believed to contribute to its lower potential for abuse compared to other stimulants.[5][8]

Recent preclinical studies have also identified agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), with EC₅₀ values within clinically relevant plasma concentrations.[1][9] This action at TAAR1 may also contribute to its overall wake-promoting effects.[1]

Caption: Solriamfetol inhibits DAT and NET, increasing synaptic dopamine and norepinephrine.

Chemical Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial, as the (R)-enantiomer is the active moiety.[8][10] The most direct and efficient routes start from D-phenylalanine or its derivatives, avoiding complex chiral separations in later stages. An established method proceeds from D-phenylalanine methyl ester.[7]

A more recent, robust, and cost-effective three-step process has been developed that is suitable for commercial production, achieving high purity (>99.95%) and an overall yield of 82%.[8][11]

Caption: A common synthetic route to Solriamfetol HCl from D-Phenylalaninol.

Experimental Protocol: Synthesis from D-Phenylalaninol

This protocol describes a one-step conversion of D-phenylalaninol to solriamfetol, followed by salt formation.[12]

Step 1: Carbamate Formation (Synthesis of Solriamfetol Free Base)

-

Reaction Setup: To a stirred solution of D-phenylalaninol (1 equivalent) in an aqueous acidic medium (e.g., water and methanesulfonic acid), add sodium cyanate (NaOCN, ~1.1 equivalents) portion-wise while maintaining the temperature below 30°C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, basify the mixture with an appropriate base (e.g., sodium hydroxide solution) to a pH of ~10-11.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude solriamfetol free base as a solid or oil.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude solriamfetol free base in a suitable solvent, such as isopropyl alcohol (IPA).

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., saturated HCl in IPA) to the stirred solution until the pH is acidic (~1-2).

-

Crystallization: Stir the mixture at room temperature or cool to 0-5°C to induce precipitation of the hydrochloride salt.

-

Isolation & Purification: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a white to off-white solid.[13]

Self-Validation: The identity and purity of the final product must be confirmed by the characterization methods detailed below. The chiral purity should be >99.8% for the R-enantiomer. Process-related impurities must be identified and controlled to be below 0.10% as per ICH guidelines.[11]

Physicochemical and Analytical Characterization

Thorough characterization is essential to ensure the identity, purity, and quality of the this compound active pharmaceutical ingredient (API).

Physicochemical Properties

| Property | Description | Reference |

| Chemical Name | [(2R)-2-amino-3-phenylpropyl] carbamate, monohydrochloride | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₂•HCl | [2] |

| Appearance | White to off-white solid | [13] |

| Solubility | Freely soluble in water | [13] |

Spectroscopic and Chromatographic Methods

A suite of analytical techniques is employed for comprehensive characterization.

1. High-Performance Liquid Chromatography (HPLC)

-

Application: HPLC is the primary method for assessing purity and identifying process-related impurities.[8][11] Optimized methods can achieve purity assessments exceeding 99.95%.[8]

-

Chiral Purity: Enantiomeric purity is a critical quality attribute. This is determined using polysaccharide-type chiral stationary phases (CSPs).[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] or equivalent.[10]

-

Mobile Phase: Isocratic elution with 0.05% diethylamine in methanol.[10]

-

Flow Rate: 0.6 mL/min.[10]

-

Temperature: 20°C.[10]

-

Detection: UV at 210 nm.[10]

-

System Suitability: The method should achieve a resolution (Rs) of >5 between the R- and S-enantiomers, with the S-enantiomer (distomer) eluting first.[10] The limit of quantitation (LOQ) for the S-enantiomer should be validated to be below 0.1%.[10]

2. Mass Spectrometry (MS)

-

Application: Used for molecular weight confirmation and structural elucidation of the API and its impurities.[14][15] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a validated method for quantifying solriamfetol in biological matrices like plasma, essential for pharmacokinetic studies.[16][17]

-

Key Parameters: Validated LC-MS/MS methods for plasma samples report a limit of detection (LOD) of 11.12 pg/mL and a limit of quantitation (LOQ) of 33.70 pg/mL.[16][17]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Application: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound and for the characterization of any synthesized impurities.[14][18] Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for unambiguous proton and carbon assignments.[18]

4. Infrared (IR) Spectroscopy

-

Application: IR spectroscopy is used to confirm the presence of key functional groups (e.g., N-H from amine, C=O from carbamate, aromatic C-H) and provides a characteristic fingerprint for the compound.[14][15]

Conclusion

This compound is a wake-promoting agent with a well-defined dual mechanism of action as a dopamine and norepinephrine reuptake inhibitor. Its synthesis from readily available chiral precursors like D-phenylalaninol allows for the production of the active (R)-enantiomer with high purity and yield. The successful development and manufacturing of this compound rely on robust and reproducible synthetic processes coupled with a comprehensive suite of analytical characterization techniques. Rigorous control over chemical and chiral purity, as verified by HPLC, MS, and NMR, is paramount to ensuring the safety and efficacy of this important therapeutic agent. This guide provides the foundational knowledge and protocols necessary for scientists and researchers working with this molecule.

References

-

Wikipedia. Solriamfetol. [Link]

-

PubChem. Solriamfetol. [Link]

-

Patsnap Synapse. What is the mechanism of this compound?. [Link]

-

R Discovery. What are the mechanisms of action of this compound in SUNOSI therapy?. [Link]

-

Drugs.com. Solriamfetol Monograph for Professionals. [Link]

-

PMC. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. [Link]

-

Cambridge University Press & Assessment. Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion Psychiatric Inpatient Healthcare Resource Util. [Link]

-

accessdata.fda.gov. 211230Orig1s000 211230Orig2s000. [Link]

-

ResearchGate. An Efficient Synthesis of this compound Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities | Request PDF. [Link]

-

PubMed Central. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC. [Link]

-

ResearchGate. A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms: Life Sciences-Chemistry for New drug discovery. [Link]

-

New Drug Approvals. This compound. [Link]

-

International Journal of Pharmaceutical and Biological Sciences. A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. [Link]

-

ResearchGate. (A) Reported synthesis of solriamfetol·HCl (US5955499A). (B) Reported.... [Link]

-

PubMed. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]

- Google Patents.

-

Springer. Determination of the Enantiomeric Purity of Solriamfetol by High‑Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide‑Type Chiral Stationary Phases. [Link]

-

accessdata.fda.gov. 211230Orig1s000 211230Orig2s000. [Link]

-

ResearchGate. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]

-

R Discovery. An Efficient Synthesis of this compound Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. [Link]

-

ResearchGate. Improved synthetic route of this compound (1).. [Link]

-

Springer. Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated. [Link]

-

Sci-Hub. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]

Sources

- 1. Solriamfetol - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cambridge.org [cambridge.org]

- 10. pak.elte.hu [pak.elte.hu]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijlpr.com [ijlpr.com]

- 18. d-nb.info [d-nb.info]

(R)-2-amino-3-phenylpropylcarbamate hydrochloride structure

An In-depth Technical Guide to (R)-2-amino-3-phenylpropylcarbamate Hydrochloride (Solriamfetol)

Abstract

(R)-2-amino-3-phenylpropylcarbamate hydrochloride, known pharmaceutically as Solriamfetol, is a novel wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea (OSA).[1][2] Marketed under the brand name Sunosi®, it represents a significant therapeutic advancement in managing debilitating sleep disorders.[3][4] This technical guide provides a comprehensive overview of Solriamfetol's core chemical structure, synthesis methodologies, analytical characterization, and pharmacological profile. As a dopamine and norepinephrine reuptake inhibitor (DNRI), its mechanism of action is distinct from traditional stimulants, offering a targeted approach to promoting wakefulness.[4][5][6] This document consolidates critical technical information, including detailed experimental protocols and structural data, to serve as a vital resource for professionals engaged in neuroscience research and pharmaceutical development.

Core Compound Identity and Physicochemical Properties

(R)-2-amino-3-phenylpropylcarbamate hydrochloride is a substituted phenethylamine, specifically the (R)-enantiomer of 2-amino-3-phenylpropylcarbamate, formulated as a hydrochloride salt to enhance its stability and solubility.[1][2][7] It is a white to off-white solid that is freely soluble in water.[1]

| Property | Value | Reference(s) |

| Systematic Name | [(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride | [8] |

| Synonyms | Solriamfetol hydrochloride, JZP-110, ADX-N05 | [9] |

| CAS Number | 178429-65-7 | [4][8] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [8] |

| Molecular Weight | 230.69 g/mol | [8] |

| Appearance | White to off-white solid | [1] |

| Solubility | Freely soluble in water | [1] |

Chemical Structure

The molecule's structure features a chiral center at the C2 position of the propyl chain, with the (R)-configuration being the pharmacologically active enantiomer. The primary amine and the carbamate moiety are crucial for its biological activity.

Caption: 2D structure of (R)-2-amino-3-phenylpropylcarbamate hydrochloride.

Synthesis and Manufacturing Workflow

The synthesis of Solriamfetol is a multi-step process that begins with the chiral precursor D-phenylalanine, which is the unnatural enantiomer of the common amino acid.[10] The overall strategy involves the reduction of the carboxylic acid, carbamoylation of the resulting primary alcohol, and final salt formation.

Caption: Mechanism of action of Solriamfetol at the neuronal synapse.

Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of (R)-2-amino-3-phenylpropylcarbamate hydrochloride is paramount. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for quality control. [3]

Protocol 3: Impurity Profiling by UPLC-UV

This protocol is adapted from validated methods for the analysis of Solriamfetol and its process-related impurities. [3][11] Instrumentation & Columns:

-

UPLC system with a UV detector (e.g., Waters Acquity)

-

C18 stationary phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient elution is typically employed to resolve the main peak from all known impurities.

Procedure:

-

Standard & Sample Preparation: Prepare a stock solution of the Solriamfetol reference standard and the sample to be tested in a suitable diluent (e.g., a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Prepare a spiked solution containing the active pharmaceutical ingredient (API) and known impurities to verify resolution.

-

Chromatographic Conditions:

-

Flow Rate: ~0.4 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: ~215 nm

-

Injection Volume: 1-2 µL

-

-

Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of Solriamfetol and any detected impurities. The percentage of each impurity is calculated based on the relative peak area. The method must be validated for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) according to ICH guidelines.

Common Process-Related Impurities

The synthesis of Solriamfetol can lead to several impurities that must be monitored and controlled.

| Impurity Name | Structure | Origin |

| (S)-Enantiomer | Stereoisomer of the API | Impure L-phenylalanine starting material or racemization during synthesis. [12] |

| (R)-1-(1-Hydroxy-3-phenylpropan-2-yl)urea | Side product from an alternative reaction pathway | Reaction of D-phenylalaninol with cyanate. [11] |

| (R)-3-Phenyl-2-ureidopropyl carbamate | Over-reaction product | Further reaction of the primary amine with a carbamoylating agent. [12] |

| (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate | Dimer impurity | Coupling of D-phenylalanine with the API precursor. [13] |

References

-

Cardinale, L., Schmotz, M. O., & Konev, M. O. (2022). Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. Organic Letters, 24(1), 134-139. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03939] [14][15]2. Google Patents. (2019). US20190194126A1 - Solvate Form of (R)-2-amino-3-phenylpropyl carbamate. [URL: https://patents.google.com/patent/US20190194126A1/en] [7]3. Sigma-Aldrich. This compound, 98% (HPLC), powder. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/sml3214] 4. Google Patents. (1994). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. [URL: https://patents.google.com/patent/US5367094A/en] [16]5. Krajčovičová, S., et al. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9426038/] [3][11]6. Global Substance Registration System. (2R)-2-AMINO-3-PHENYLPROPYL N-(AMINOCARBONYL)CARBAMATE HYDROCHLORIDE. [URL: https://gsrs.ncats.nih.gov/substance/2E9NV37UY9] [17]7. Justia Patents. (2023). novel process for preparing this compound. [URL: https://patents.justia.com/patent/11834413] [10]8. Lutomski, M., & Kołodziej, J. (2014). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Chemistry Central Journal, 8(1), 38. [URL: https://journal.chemistrycentral.com/articles/10.1186/1752-153X-8-38] [18]9. ResearchGate. Microwave-Assisted Carbamoylation of Amines. [URL: https://www.researchgate.net/publication/225102559_Microwave-Assisted_Carbamoylation_of_Amines] [19]10. Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [URL: https://www.organic-chemistry.org/synthesis/C1N/carbamates.shtm] [20]11. De Vleeschauwer, M., et al. (1979). Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals, 16(5), 753-761. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jlcr.2580160515] [21]12. Drugs.com. (2023). Solriamfetol Monograph for Professionals. [URL: https://www.drugs.com/monograph/solriamfetol.html] [4]13. Axsome Therapeutics, Inc. (2022). SUNOSI® (solriamfetol) Prescribing Information. [URL: https://sunosihcp.com/prescribing-information.pdf] [1]14. U.S. Food and Drug Administration. (2018). NDA 211230 & 211231 Pharmacology/Toxicology Review. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211230Orig1s000,211231Orig1s000PharmR.pdf] [5]15. PubChem. This compound | C10H15ClN2O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Solriamfetol-hydrochloride] [8]16. Wikipedia. Solriamfetol. [URL: https://en.wikipedia.org/wiki/Solriamfetol] [2]17. Pharmaffiliates. (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate. [URL: https://www.pharmaffiliates.com/en/pa-19-1751003] [13]18. Wikidata. solriamfetol (Q39059979). [URL: https://www.wikidata.org/wiki/Q39059979] [9]19. Pharmaffiliates. Solriamfetol-impurities. [URL: https://www.pharmaffiliates.com/en/solriamfetol-impurities] [12]20. Google Patents. WO2021250067A3 - A process for the purification of (r)-2-amino-3-phenylpropyl carbamate. [URL: https://patents.google.com/patent/WO2021250067A3/en] [22]21. PubChem. Solriamfetol | C10H14N2O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Solriamfetol] [6]22. PubChem. (S)-2-amino-3-phenylpropyl carbamate | C10H14N2O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15978938] [23]23. Google Patents. (2019). EP3509582B1 - Solvate form of (r)-2-amino-3-phenylpropyl carbamate. [URL: https://patents.google.com/patent/EP3509582B1/en]

Sources

- 1. sunosi.com [sunosi.com]

- 2. Solriamfetol - Wikipedia [en.wikipedia.org]

- 3. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solriamfetol Monograph for Professionals - Drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20190194126A1 - Solvate Form of (R)-2-amino-3-phenylpropyl carbamate - Google Patents [patents.google.com]

- 8. This compound | C10H15ClN2O2 | CID 67583702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solriamfetol - Wikidata [wikidata.org]

- 10. patents.justia.com [patents.justia.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 17. GSRS [gsrs-dev-public.ncats.io]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 21. Synthesis of (R)- and (S)-Amphetamine-d3 from the Corresponding Phenylalanines - [www.rhodium.ws] [chemistry.mdma.ch]

- 22. WO2021250067A3 - A process for the purification of (r)-2-amino-3-phenylpropyl carbamate - Google Patents [patents.google.com]

- 23. (S)-2-amino-3-phenylpropyl carbamate | C10H14N2O2 | CID 15978938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solriamfetol hydrochloride CAS number 178429-65-7

An In-Depth Technical Guide to Solriamfetol Hydrochloride (CAS: 178429-65-7)

Abstract

This compound, a phenylalanine derivative, is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA). This guide provides a comprehensive technical overview of its core chemical properties, mechanism of action, pharmacokinetics, and essential experimental protocols for its synthesis and analysis. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of wake-promoting agents and catecholaminergic signaling.

Physicochemical Properties and Chemical Synthesis

Solriamfetol, chemically known as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, is a chiral molecule. The (R)-enantiomer is the pharmacologically active form.

| Property | Value | Source |

| CAS Number | 178429-65-7 | PubChem |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | PubChem |

| Molecular Weight | 230.69 g/mol | PubChem |

| Appearance | White to off-white solid | FDA Label |

| Solubility | Soluble in water | FDA Label |

| pKa | 9.8 (amine group) | DrugBank |

Rationale for Chiral Synthesis

The stereochemistry of Solriamfetol is critical to its pharmacological activity. The synthesis must be enantioselective to isolate the (R)-enantiomer, as it possesses a significantly higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the (S)-enantiomer. Utilizing a chiral pool starting material, such as D-phenylalanine, is an efficient strategy to establish the desired stereocenter early in the synthetic sequence.

Referenced Synthesis Protocol

A common synthetic route starts from D-phenylalanine. The following protocol is a representative pathway derived from established chemical literature.

Step 1: Reduction of D-Phenylalanine to (R)-Phenylalaninol The carboxylic acid of D-phenylalanine is reduced to a primary alcohol.

-

Reagents: D-Phenylalanine, Lithium aluminum hydride (LiAlH₄) or a safer alternative like Sodium borohydride-Iodine (NaBH₄/I₂).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: D-Phenylalanine is suspended in anhydrous THF and cooled in an ice bath. The reducing agent is added portion-wise, and the reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with water and aqueous NaOH. The resulting (R)-phenylalaninol is extracted and purified.

Step 2: Carbamoylation of (R)-Phenylalaninol The primary alcohol is converted to a carbamate.

-

Reagents: (R)-Phenylalaninol, Carbonyldiimidazole (CDI) or Phosgene equivalent, followed by ammonia (NH₃).

-

Solvent: Dichloromethane (DCM) or THF.

-

Procedure: CDI is added to a solution of (R)-phenylalaninol in DCM. The reaction forms an imidazole-carboxylate intermediate. This intermediate is then reacted in situ with a source of ammonia to form the primary carbamate, yielding Solriamfetol free base.

Step 3: Salt Formation The basic free base is converted to the stable, water-soluble hydrochloride salt.

-

Reagents: Solriamfetol free base, Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol or ether).

-

Procedure: The Solriamfetol free base is dissolved in a minimal amount of a suitable solvent. A solution of HCl is then added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum to yield this compound.

Mechanism of Action and Pharmacology

Solriamfetol exerts its wake-promoting effects by acting as a dopamine and norepinephrine reuptake inhibitor (DNRI). Unlike traditional stimulants such as amphetamines, it does not induce significant monoamine release, which may contribute to its distinct pharmacological profile and lower abuse potential.

Synaptic Action

By binding to and inhibiting DAT and NET, Solriamfetol increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhanced catecholaminergic neurotransmission in brain regions responsible for wakefulness, such as the hypothalamus and prefrontal cortex, is believed to be the primary mechanism for its therapeutic effects in reducing excessive daytime sleepiness.

Caption: Mechanism of Action of Solriamfetol at the Catecholaminergic Synapse.

Receptor Binding Affinity

The binding affinity of Solriamfetol for DAT and NET has been characterized in vitro. The data below highlights its selectivity.

| Transporter/Receptor | Ki (nM) | Source |

| Human Dopamine Transporter (hDAT) | 14.2 | DrugBank |

| Human Norepinephrine Transporter (hNET) | 4.0 | DrugBank |

| Human Serotonin Transporter (hSERT) | > 10,000 | FDA Pharmacology Review |

| Vesicular Monoamine Transporter 2 (VMAT2) | > 10,000 | FDA Pharmacology Review |

Expertise Insight: The high Ki value for hSERT indicates a lack of significant serotonergic activity, differentiating Solriamfetol from other wake-promoting agents like modafinil and armodafinil, and contributing to a lower incidence of certain side effects. Its negligible affinity for VMAT2 confirms it is not a monoamine releaser.

Pharmacokinetics and Metabolism

The clinical utility of a drug is heavily dependent on its pharmacokinetic (PK) profile. Solriamfetol exhibits predictable and favorable PK properties.

| PK Parameter | Value (at clinical doses) | Source |

| Bioavailability | ~95% | FDA Label |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | FDA Label |

| Plasma Protein Binding | 13.3% - 19.4% | FDA Label |

| Elimination Half-Life (t½) | ~7.1 hours | FDA Label |

| Metabolism | Minimal (<1% metabolized) | FDA Label |

| Excretion | ~95% excreted unchanged in urine | FDA Label |

Trustworthiness Insight: The minimal metabolism and high renal excretion of unchanged drug make its PK profile highly predictable. This reduces the likelihood of drug-drug interactions involving metabolic enzymes like the cytochrome P450 system, simplifying co-administration with other therapies. The ~7-hour half-life supports a once-daily dosing regimen for maintaining wakefulness throughout the day.

Core Experimental Protocols

The following protocols are foundational for the preclinical and clinical development of Solriamfetol.

Analytical Method: Quantification by HPLC-UV

This method provides a robust framework for quantifying Solriamfetol in bulk substance or simple formulations. For biological matrices, an LC-MS/MS method would be required for sufficient sensitivity and selectivity.

Objective: To determine the concentration and purity of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in mobile phase. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a theoretical concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) at a ratio of 20:80 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 210 nm.

-

-

Data Analysis: Integrate the peak area of Solriamfetol. Plot the peak area vs. concentration for the standards to generate a linear regression curve. Calculate the concentration of the unknown sample using its peak area and the regression equation.

Caption: Standard workflow for quantification of Solriamfetol using HPLC-UV.

In Vitro Functional Assay: Dopamine Transporter (DAT) Uptake

This assay is critical for confirming the mechanism of action by measuring the functional inhibition of the dopamine transporter.

Objective: To determine the potency (IC₅₀) of Solriamfetol at inhibiting dopamine reuptake in cells expressing hDAT.

Methodology:

-

Cell Culture: Use a stable cell line recombinantly expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Culture under standard conditions.

-

Assay Preparation: Plate the cells in a 96-well microplate.

-

Compound Treatment: Prepare serial dilutions of Solriamfetol. Pre-incubate the cells with either Solriamfetol or vehicle control for 15-20 minutes at room temperature.

-

Uptake Initiation: Add a solution containing a radiolabeled substrate, such as [³H]-dopamine, to all wells to initiate the uptake process. Incubate for a short period (e.g., 10 minutes) at 37 °C.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]-dopamine.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter. The counts are proportional to the amount of dopamine taken up by the cells.

-

Data Analysis: Calculate the percentage of inhibition for each Solriamfetol concentration relative to the vehicle control. Plot the percent inhibition against the log of the concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a precisely engineered DNRI with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy. Its development showcases the principles of modern medicinal chemistry, including the importance of stereoselectivity and receptor-specific targeting to achieve a desired therapeutic effect while minimizing off-target activities. The protocols and data presented herein provide a foundational guide for researchers working with this compound or developing next-generation wake-promoting agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FDA. (2019). SUNOSI (solriamfetol) Prescribing Information. U.S. Food and Drug Administration. Retrieved from [Link]

-

DrugBank. (n.d.). Solriamfetol. DrugBank Online. Retrieved from [Link]

-

FDA. (2018). SUNOSI (solriamfetol) Pharmacology Review. U.S. Food and Drug Administration. Retrieved from [Link]

-

Stahl, S. M. (2017). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press. (Note: While a direct link to the book is not feasible, this is a foundational text for the described mechanism.) A relevant discussion can be found in chapters on stimulants and wake-promoting agents. A general link is provided: [Link]

An In-Depth Technical Guide on the Core Pharmacology of Solriamfetol Hydrochloride: A Dopamine and Norepinephrine Transporter Binding Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solriamfetol hydrochloride, marketed as Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA).[1][2] Its core mechanism of action lies in its function as a dopamine and norepinephrine reuptake inhibitor (DNRI).[2][3][4] This guide provides a detailed technical examination of solriamfetol's interaction with the dopamine transporter (DAT), its broader pharmacological profile, and the established methodologies for characterizing these interactions. By synthesizing preclinical and clinical data, this document aims to offer a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction: The Scientific Rationale for Solriamfetol

Excessive daytime sleepiness is a debilitating symptom of several sleep disorders, significantly impairing quality of life. The neurobiology of wakefulness is complex, involving multiple neurotransmitter systems. Among these, the monoaminergic pathways, particularly those involving dopamine (DA) and norepinephrine (NE), are critical for maintaining arousal and alertness.[5] Solriamfetol was developed to target these pathways, offering a therapeutic option for patients struggling with EDS.[5][6] Unlike traditional stimulants, solriamfetol exhibits a distinct pharmacological profile with a lower potential for abuse.[3][7]

Molecular Profile of this compound

Solriamfetol, chemically known as (R)-2-amino-3-phenylpropylcarbamate, is a phenethylamine derivative derived from D-phenylalanine.[1] It is administered as a hydrochloride salt to improve its pharmaceutical properties.

Core Mechanism of Action: Dual Reuptake Inhibition

The primary mechanism through which solriamfetol promotes wakefulness is by acting as a dual dopamine and norepinephrine reuptake inhibitor.[3][4] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and noradrenergic signaling.[3][4][5]

Binding Affinity and Potency at Monoamine Transporters

In vitro studies have quantified solriamfetol's binding affinity (Ki) and inhibitory potency (IC50) for human monoamine transporters. These values are crucial for understanding its selectivity and pharmacological effects.

| Transporter | Binding Affinity (Ki) | Inhibitory Potency (IC50) |

| Dopamine Transporter (DAT) | 14.2 µM (14,200 nM)[1][5][11] | 2.9 µM (2,900 nM)[1][4][5][11] |

| Norepinephrine Transporter (NET) | 3.7 µM (3,700 nM)[1][5][11] | 4.4 µM (4,400 nM)[1][4][5][11] |

| Serotonin Transporter (SERT) | 81.5 µM[1] | > 100 µM[1] |

Table 1: Binding affinities and inhibitory concentrations of solriamfetol for monoamine transporters.

These data indicate that solriamfetol has a higher affinity for NET than for DAT.[1][5][11] It exhibits weak affinity for the serotonin transporter (SERT) and does not significantly inhibit serotonin reuptake.[1][5][12] This selectivity for DAT and NET over SERT is a key feature of its pharmacological profile.

Additional Pharmacodynamic Properties

Recent preclinical research has revealed that solriamfetol also acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and, with lower potency, at 5-HT1A receptors.[13] The activation of human TAAR1 occurs at concentrations that are clinically relevant and overlap with its DAT and NET inhibitory potencies.[1][13] This TAAR1 agonism may contribute to its wake-promoting and potential pro-cognitive effects.[1][13] Importantly, solriamfetol does not induce the release of monoamines, distinguishing it from amphetamine-like stimulants.[4][5][7]

It's also important to note that solriamfetol has no significant binding affinity for a wide range of other receptors, including dopamine, serotonin, adrenergic, GABA, adenosine, histamine, orexin, benzodiazepine, and acetylcholine receptors.[1][5][8][12]

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a drug's effect on neurotransmission. [14][15] Objective: To measure the effect of solriamfetol administration on extracellular dopamine and norepinephrine levels in the prefrontal cortex of a rodent model.

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF). [16]* this compound.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS). [17][18] Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. [14][16]4. Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). [16]5. Drug Administration: Administer solriamfetol (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD or LC-MS/MS. [16][17]7. Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the time course of the drug's effect.

Pharmacokinetics and Metabolism

Solriamfetol exhibits favorable pharmacokinetic properties:

-

Bioavailability: Approximately 95% [1]* Protein Binding: 13.3% to 19.4% [1][6]* Metabolism: Minimal, with about 1% being metabolized to N-acetylsolriamfetol. [1]* Elimination Half-Life: Approximately 7.1 hours [1][6]* Excretion: Primarily excreted unchanged in the urine (around 95%). [1]

Clinical Implications and Therapeutic Use

Solriamfetol is approved for treating EDS in adults with narcolepsy and obstructive sleep apnea. [1]The recommended starting dose is typically 75 mg once daily, which can be titrated up to a maximum of 150 mg once daily. [2][6]Clinical trials have demonstrated its efficacy in improving wakefulness and reducing sleepiness. [6][7]

Conclusion

This compound is a selective dopamine and norepinephrine reuptake inhibitor with a well-characterized mechanism of action. Its binding to DAT and NET leads to increased levels of these key wakefulness-promoting neurotransmitters. The in vitro and in vivo methodologies described in this guide are essential for the continued investigation of solriamfetol and the development of novel therapeutics targeting the monoaminergic system. A thorough understanding of its core pharmacology is crucial for its safe and effective use in clinical practice and for guiding future research in the field of sleep medicine and neuropsychopharmacology.

References

-

Solriamfetol - Wikipedia. (n.d.). Retrieved from [Link]

-

A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC. (n.d.). Retrieved from [Link]

-

Solriamfetol Monograph for Professionals - Drugs.com. (2025, November 6). Retrieved from [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

What are the mechanisms of action of this compound in SUNOSI therapy? | R Discovery. (n.d.). Retrieved from [Link]

-

Solriamfetol for treating excessive daytime sleepiness caused by narcolepsy - GP Notebook. (2022, January 7). Retrieved from [Link]